molecular formula C13H9BrN2O2 B8560528 3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione

3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione

Cat. No. B8560528
M. Wt: 305.13 g/mol
InChI Key: YTEMHRLSCMRDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C13H9BrN2O2 and its molecular weight is 305.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-bromo-4-(1H-indol-3-yl)-1-methyl-pyrrole-2,5-dione

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

3-bromo-4-(1H-indol-3-yl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C13H9BrN2O2/c1-16-12(17)10(11(14)13(16)18)8-6-15-9-5-3-2-4-7(8)9/h2-6,15H,1H3

InChI Key

YTEMHRLSCMRDFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C1=O)Br)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.445 g of indole dissolved in 29 ml of dry tetrahydrofliran is brought to from −20 to −10° C. under argon, and then 26 ml of LiHMDS (1M in hexane) are added dropwise in the course of 15 minutes. After 45 minutes at −10° C., the solution is diluted with an additional 15 ml of tetrahydrofuran and a solution of 2 g of N-methyl-2,3-dibromomaleimide dissolved in 17 ml of tetrahydrofuran is added dropwise in the course of 30 minutes. After 15 minutes at −10° C. and 15 minutes at 0° C., the reaction is stopped by the addition, at 0° C., of 50 ml of a 0.3N hydrochloric acid solution. The reaction mixture is extracted with ethyl acetate, and the organic phases are washed with a saturated NaCl solution, dried over MgSO4 and then evaporated under reduced pressure. The desired product is precipitated using methanol.
Quantity
1.445 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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